2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide
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Overview
Description
2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azepane ring, a methoxyphenyl group, and a sulfonyl amide linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide typically involves multiple steps, including the formation of the azepane ring, the introduction of the methoxyphenyl group, and the sulfonylation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(azepan-1-ylcarbonyl)aniline: Shares the azepane ring and carbonyl group but lacks the methoxyphenyl and sulfonyl amide groups.
Pinacol boronic esters: Used in similar synthetic applications but have different functional groups and reactivity.
Uniqueness
2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H31N3O6S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[[3-(azepane-1-carbonyl)-4-methoxyphenyl]sulfonylamino]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C24H31N3O6S/c1-32-16-13-25-23(28)19-9-5-6-10-21(19)26-34(30,31)18-11-12-22(33-2)20(17-18)24(29)27-14-7-3-4-8-15-27/h5-6,9-12,17,26H,3-4,7-8,13-16H2,1-2H3,(H,25,28) |
InChI Key |
GZJYRQUWKGDNJR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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